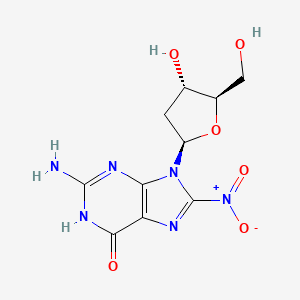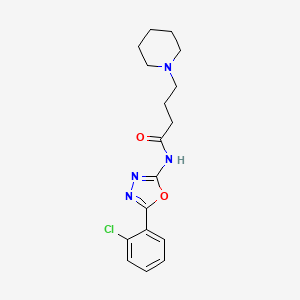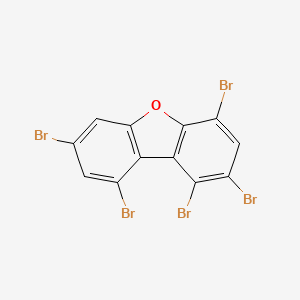
1,2,4,7,9-Pentabromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,7,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,7,9-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in a solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,7,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and bromination patterns.
Wissenschaftliche Forschungsanwendungen
1,2,4,7,9-Pentabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Chemistry: The compound is used in the synthesis of advanced materials, including flame retardants and polymers.
Biological Studies: Research is conducted to understand its biological activity and potential toxicological effects.
Analytical Chemistry: It serves as a reference compound in analytical methods for detecting and quantifying brominated dibenzofurans in environmental samples.
Wirkmechanismus
The mechanism of action of 1,2,4,7,9-Pentabromo-dibenzofuran involves its interaction with biological molecules and environmental matrices. The bromine atoms enhance its reactivity and persistence, allowing it to interact with various molecular targets. In biological systems, it can bind to proteins and DNA, potentially leading to toxic effects. The pathways involved include oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,7,8-Hexachlorodibenzofuran: Another halogenated dibenzofuran with similar environmental and toxicological properties.
2,3,7,8-Tetrachlorodibenzodioxin: A well-known toxic compound with structural similarities to dibenzofurans.
1,2,3,4,6,7,8-Heptachlorodibenzofuran: A highly chlorinated dibenzofuran with similar persistence and bioaccumulation potential.
Uniqueness
1,2,4,7,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to chlorinated analogs, brominated dibenzofurans often exhibit different toxicological profiles and environmental persistence, making them distinct in their applications and impact.
Eigenschaften
CAS-Nummer |
68795-14-2 |
|---|---|
Molekularformel |
C12H3Br5O |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1,2,4,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H |
InChI-Schlüssel |
KYCXSUKOCJIDGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
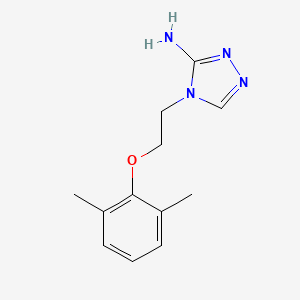
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
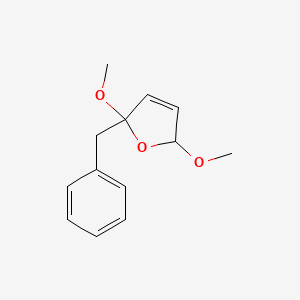
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
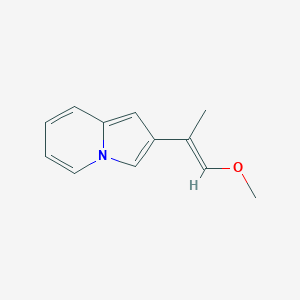



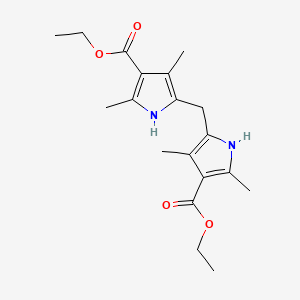
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)
